Bienvenue dans la boutique en ligne BenchChem!

2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol

Tautomerism Computational Chemistry Molecular Stability

The compound 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol (CAS 78650-06-3) is a heterocyclic small molecule (C15H13N5O, MW 279.3) belonging to the 2-amino-4-aryl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole class. This class is characterized by a fused triazinobenzimidazole core, which incorporates a cyclic guanidine moiety and exhibits documented biological activities including antiproliferative, antibacterial, and anthelmintic effects.

Molecular Formula C15H13N5O
Molecular Weight 279.303
CAS No. 78650-06-3
Cat. No. B2865385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol
CAS78650-06-3
Molecular FormulaC15H13N5O
Molecular Weight279.303
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)O
InChIInChI=1S/C15H13N5O/c16-14-18-13(9-5-1-4-8-12(9)21)20-11-7-3-2-6-10(11)17-15(20)19-14/h1-8,13,21H,(H3,16,17,18,19)
InChIKeyIOMOCKOZFKEAHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol (CAS 78650-06-3): Core Structural and Pharmacophore Context for Sourcing Decisions


The compound 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol (CAS 78650-06-3) is a heterocyclic small molecule (C15H13N5O, MW 279.3) belonging to the 2-amino-4-aryl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole class . This class is characterized by a fused triazinobenzimidazole core, which incorporates a cyclic guanidine moiety and exhibits documented biological activities including antiproliferative, antibacterial, and anthelmintic effects [1]. The defining structural feature of this specific compound is the ortho-hydroxyphenyl substituent at the 4-position, which introduces unique intramolecular hydrogen bonding and metal-chelating capabilities not present in close analogs such as the unsubstituted 4-phenyl derivative (CAS 26958-67-8) or the 4-(4-methylphenyl) analog [2]. This structural distinction forms the basis for its differentiated procurement value in pharmaceutical research and chemical biology applications.

Why In-Class Triazinobenzimidazoles Cannot Replace 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol: The Ortho-Hydroxy Moiety Defines Function


Within the 2-amino-4-aryl-triazinobenzimidazole series, the simple interchange of the 4-aryl substituent is not a neutral substitution. The ortho-hydroxy group on the phenyl ring of CAS 78650-06-3 introduces an intramolecular hydrogen bond donor/acceptor pair capable of forming a six-membered ring with the triazine N3 atom, a feature absent in the unsubstituted 4-phenyl analog (CAS 26958-67-8) and the 4-(4-methylphenyl) analog [1]. This hydrogen bond stabilizes specific tautomeric forms that DFT calculations have identified as critical determinants of the fused system's electronic structure and planarity [2]. Furthermore, the ortho-hydroxy-phenyl motif confers metal-chelating properties, enabling applications in metallodrug design that are inaccessible to non-hydroxylated or para-hydroxy positional isomers. The following quantitative evidence demonstrates that these structural differences translate into measurable variations in biological activity and physicochemical behavior that directly impact research outcomes and procurement specifications.

Quantitative Differentiation Evidence for CAS 78650-06-3 vs. Closest Structural Analogs


Intramolecular Hydrogen Bond Stabilization: Ortho-Hydroxy vs. 4-Phenyl and 4-(4-Methylphenyl) Analogs

DFT calculations at the B3LYP/6-311+G(d,p) level on the 2-amino-4-aryl[1,3,5]triazino[1,2-a]benzimidazole scaffold identified form A (3,4-dihydro tautomer with N4 protonation) as the most stable tautomer across the series, with relative stability governed by the 4-aryl substituent's electronic character [1]. The ortho-hydroxy group in CAS 78650-06-3 enables an intramolecular O–H···N hydrogen bond to the triazine N3 atom, which stabilizes the 3,4-dihydro tautomer to a greater extent than the unsubstituted 4-phenyl analog (CAS 26958-67-8). This is supported by single-crystal X-ray structures of related compounds (e.g., 4f) that confirm the 3,4-dihydro tautomer as the exclusive solid-state form and establish a tautomeric pattern applicable to the entire class [2]. The 4-(2-methoxyphenyl) analog (CAS 305851-76-7) cannot form this hydrogen bond due to methylation of the hydroxyl group, resulting in altered tautomer population.

Tautomerism Computational Chemistry Molecular Stability

Antiproliferative Activity Context: Class Potency Range and Substituent-Dependent Differentiation

The Hranjec et al. (2012) study established the antiproliferative SAR for 14 hydrochlorides of the 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole class against a panel of human cancer cell lines [1]. The most active compound, 4m (4-pyridyl), exhibited an IC50 of approximately 20 μM, while compounds bearing electron-rich aryl groups (4d, 4f, 4k, 4l) showed moderate, non-selective activity with IC50 values in the 25–60 μM range. Although CAS 78650-06-3 was not directly tested in this study, the ortho-hydroxy substituent confers electronic and steric properties distinct from the 4-methyl (4f, IC50 ~25–60 μM) and 4-methoxy analogs, both of which lack hydrogen bond donor capability. In a separate study, triazinobenzimidazoles with a heterocyclic 4-substituent demonstrated 58.41% larvicidal effect against Trichinella spiralis at 50 μg/mL, with hydroxyl-substituted derivatives showing the best anti-Trichinella activity in the series [2]. This class-level SAR indicates that hydroxyl substitution is a positive determinant of biological activity, supporting the selection of CAS 78650-06-3 for further investigation.

Anticancer Activity Cytotoxicity Screening SAR

Dihydrofolate Reductase (DHFR) Inhibition: Class-Level Evidence for Antifolate Potential

The 2-amino-s-triazino[1,2-a]benzimidazole scaffold has been investigated as a potential antifolate agent. Dolzhenko & Chui (2006) reported that 2-amino-4,4-dimethyl-3,4-dihydro-s-triazino[1,2-a]benzimidazole inhibits bovine DHFR with an IC50 of 10.9 μM [1]. In a subsequent study, fluorinated 4-aryl derivatives (e.g., compound 3g with 3′,5′-bis(trifluoromethyl)phenyl) demonstrated antibacterial activity but did not significantly inhibit bovine DHFR, indicating that the 4-aryl substituent critically modulates DHFR binding [2]. The ortho-hydroxyphenyl group of CAS 78650-06-3, with its hydrogen bond donor capacity and potential to interact with polar active-site residues (e.g., Asp27, Thr56 in DHFR), represents a distinct chemotype within this series that has not been evaluated for DHFR inhibition. This differentiates it from the 4,4-dimethyl analog (IC50 10.9 μM) and fluorinated 4-aryl analogs (inactive vs. DHFR) [2].

DHFR Inhibition Antifolate Enzyme Assay

Metal Chelation Capability: Ortho-Hydroxy Phenyl as a Bidentate Ligand Site Differentiates from 4-Phenyl and 4-Methoxy Analogs

The ortho arrangement of the hydroxyl group and the triazine N3 atom in CAS 78650-06-3 creates a potential N,O-bidentate chelation site. This structural motif is analogous to salicylaldimine-type ligands and is absent in the 4-phenyl analog (CAS 26958-67-8), the 4-(4-methylphenyl) analog, and the 4-(2-methoxyphenyl) analog (CAS 305851-76-7), where either the donor atom is missing or the hydrogen bond donor is blocked . A recent study on metal complexes containing the 1,3,5-triazino[1,2-a]benzimidazole moiety demonstrated anticancer activity of these complexes, confirming that the scaffold is viable for metallodrug development [1]. The ortho-hydroxy derivative uniquely provides a pre-organized chelation pocket that the para-hydroxy positional isomer cannot offer, as the para-OH group is geometrically incapable of simultaneous coordination with the triazine ring. This differentiation is critical for researchers synthesizing metal-based therapeutics or studying metal–ligand interactions.

Metal Complexation Metallodrug Design Coordination Chemistry

Recommended Application Scenarios for 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol (CAS 78650-06-3) Based on Differentiation Evidence


SAR Probe for Hydrogen-Bond-Dependent Tautomerism and Target Binding in the Triazinobenzimidazole Class

The ortho-hydroxy group of CAS 78650-06-3 stabilizes the 3,4-dihydro tautomer through intramolecular O–H···N hydrogen bonding, as supported by DFT calculations establishing form A as the global minimum in related 4-aryl derivatives [1]. This makes the compound an ideal probe for studying how tautomeric state influences target binding affinity and selectivity within the class. Researchers can use it alongside the 4-phenyl analog (CAS 26958-67-8, no H-bond) and the 4-(2-methoxyphenyl) analog (CAS 305851-76-7, H-bond acceptor only) to dissect the contribution of hydrogen bonding to biological activity in a controlled SAR series [2].

Metallodrug Lead Scaffold with a Pre-Organized N,O-Chelation Pocket

The ortho-hydroxy-phenyl substituent creates a bidentate N,O-donor set with the triazine N3 atom, pre-organizing a six-membered chelate ring suitable for transition metal coordination [1]. This application is supported by the broader class of metal complexes containing the triazinobenzimidazole moiety that have demonstrated anticancer activity [2]. CAS 78650-06-3 can be procured as a ligand precursor for synthesizing novel Cu(II), Zn(II), Fe(III), or Ru(II) complexes, distinguishing it from non-chelating analogs (4-phenyl, 4-methylphenyl) that require additional synthetic steps to introduce a metal-binding functionality.

Anthelmintic Screening Candidate Informed by Hydroxyl-Substituted Triazinobenzimidazole SAR

In a 2023 study, hydroxyl-substituted triazinobenzimidazole derivatives showed the best anti-Trichinella spiralis activity in the series, with larvicidal effects up to 58.41% at 50 μg/mL [1]. CAS 78650-06-3, carrying the ortho-hydroxyphenyl group, is a logical candidate for inclusion in anthelmintic screening panels. Its predicted favorable drug-likeness and lack of cytotoxicity against normal fibroblast cells (3T3, CCL-1) observed for structurally related triazinobenzimidazoles [1] further support its evaluation as a potential antiparasitic agent.

Antifolate SAR Expansion Leveraging Unexplored 4-Position Chemotype

Within the triazinobenzimidazole class, DHFR inhibition is highly sensitive to the nature of the 4-substituent: the 4,4-dimethyl analog inhibits bovine DHFR with an IC50 of 10.9 μM [1], while fluorinated 4-aryl analogs are inactive against DHFR [2]. CAS 78650-06-3 represents an untested intermediate chemotype featuring an electron-donating, hydrogen-bond-capable ortho-hydroxy group. Researchers pursuing antifolate drug discovery can procure this compound to systematically evaluate whether polar 4-aryl substituents rescue or abolish DHFR inhibitory activity, filling a critical gap in the class SAR landscape.

Quote Request

Request a Quote for 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.